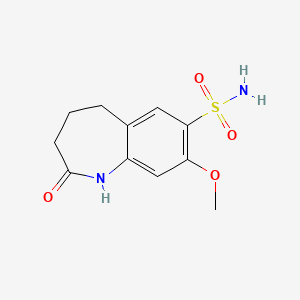
3-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]-: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its unique structure, which includes a cyclohexylethylamino group attached to the phenyl ring, making it a valuable reagent in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane or boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, making the compound valuable in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues .
Medicine: Boronic acids have potential therapeutic applications, particularly as proteasome inhibitors in cancer treatment. They can selectively inhibit the proteasome, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, such as polymers and sensors. Their ability to form stable complexes with diols makes them useful in various applications, including drug delivery systems and diagnostic tools .
Mecanismo De Acción
The mechanism of action of BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- involves its ability to form reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, forming a stable complex that prevents the enzyme from functioning. This interaction is crucial for its applications in medicine and biology .
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the cyclohexylethylamino group.
Methylboronic Acid: Contains a methyl group instead of the phenyl ring.
Vinylboronic Acid: Features a vinyl group in place of the phenyl ring.
Uniqueness: BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- is unique due to its cyclohexylethylamino group, which enhances its reactivity and specificity in various chemical reactions. This structural feature makes it particularly valuable in applications requiring selective binding and reactivity .
Propiedades
Fórmula molecular |
C15H22BNO3 |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
[3-[cyclohexyl(ethyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO3/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(11-12)16(19)20/h6-8,11,14,19-20H,2-5,9-10H2,1H3 |
Clave InChI |
DLSRDPGEALHICK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)N(CC)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


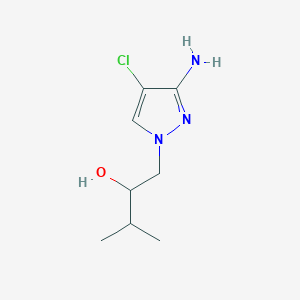

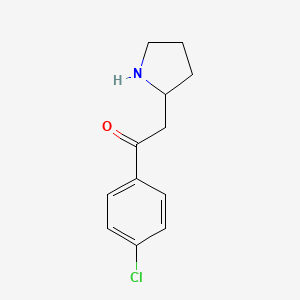
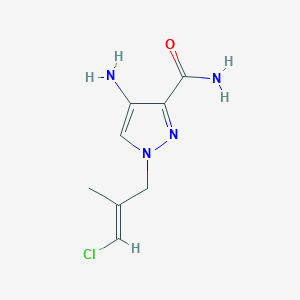

![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)

![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
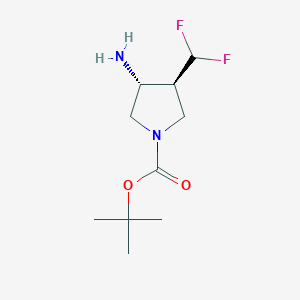
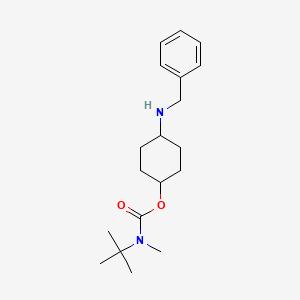
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)
